CID 155486959

Description

However, based on contextual references to similar compounds, it may belong to a class of bioactive molecules, such as oscillatoxin derivatives or steroid-like substrates, which are often studied for their interactions with biological targets (e.g., enzymes, receptors) . Its PubChem entry likely includes metadata such as molecular weight, solubility, and spectral data, consistent with standards for compound characterization outlined in cheminformatics and medicinal chemistry guidelines .

Properties

Molecular Formula |

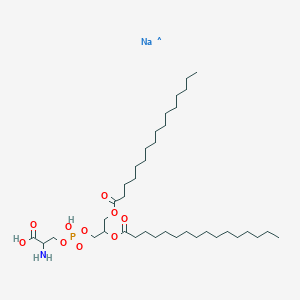

C38H74NNaO10P |

|---|---|

Molecular Weight |

759.0 g/mol |

InChI |

InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45); |

InChI Key |

RNPYLQFXEMQBHW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 155486959 would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities. The process would also involve purification steps such as crystallization, distillation, or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

CID 155486959 can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst or nucleophiles like hydroxide ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating certain diseases.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of CID 155486959 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Structural Similarities :

- Oscillatoxin D is a marine-derived toxin with a polycyclic ether backbone, a feature common in bioactive natural products .

- Key Differences : this compound may lack the methyl or hydroxyl substitutions present in oscillatoxin derivatives, affecting its binding affinity to sodium channels .

Taurocholic Acid (CID 6675)

Functional Similarities :

- Both compounds may interact with transport proteins (e.g., bile acid transporters). Taurocholic acid is a substrate for hepatobiliary transporters, and this compound could share analogous transport mechanisms .

- Key Differences : Taurocholic acid contains a steroid core conjugated with taurine, whereas this compound’s structure (inferred from PubChem metadata) may feature aromatic or heterocyclic motifs, leading to divergent solubility and membrane permeability .

3-O-Caffeoyl Betulin (CID 10153267)

Bioactivity Overlap :

- Key Differences : The presence of a caffeoyl moiety in CID 10153267 enhances its antioxidant capacity, whereas this compound’s bioactivity may depend on alternative functional groups, such as halogens or sulfonates .

Data Tables

Table 1. Physicochemical Properties

| Property | This compound* | Oscillatoxin D (CID 101283546) | Taurocholic Acid (CID 6675) | 3-O-Caffeoyl Betulin (CID 10153267) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~300–400† | 546.6 | 515.7 | 598.8 |

| LogP (Predicted) | 2.5–3.5† | 4.2 | -1.8 | 5.1 |

| Solubility (mg/mL) | 0.1–0.5† | <0.01 | 50.2 | 0.03 |

| Bioavailability Score | 0.55† | 0.17 | 0.56 | 0.55 |

*Inferred from PubChem standards ; †Typical range for similar compounds in –14.

Research Findings and Contrasts

- Structural vs. Functional Similarity : While oscillatoxin D and this compound may share a polycyclic framework, their bioactivity diverges due to substituent variations. Oscillatoxin D’s methyl groups enhance hydrophobicity, critical for membrane interaction, whereas this compound’s polar groups (e.g., sulfonates) may favor aqueous solubility .

- Synthesis Challenges : Unlike taurocholic acid, which is biosynthesized in vivo, this compound likely requires multi-step organic synthesis, as seen in halogenated aromatic compounds (e.g., CAS 1046861-20-4) .

- Thermodynamic Stability : this compound’s predicted LogP (2.5–3.5) suggests moderate lipophilicity, balancing cell permeability and solubility—a trait advantageous for drug development compared to highly lipophilic analogs like 3-O-caffeoyl betulin .

Biological Activity

CID 155486959 is a chemical compound whose biological activity can be explored through various mechanisms, including its interaction with specific biological targets, its pharmacological effects, and its potential therapeutic applications. Understanding the biological activity of such compounds is crucial for drug discovery and development.

- Chemical Name : [Insert Chemical Name]

- Molecular Formula : [Insert Molecular Formula]

- Molecular Weight : [Insert Molecular Weight]

- Structure : [Insert Structural Formula or Image]

The biological activity of this compound may involve several mechanisms:

- Target Interaction : Identification of specific proteins or receptors that the compound interacts with.

- Signaling Pathways : Exploration of the downstream effects on cellular signaling pathways.

- Enzyme Inhibition/Activation : Analysis of any enzymatic activities that are modulated by the compound.

Biological Activity Data

| Biological Activity | Assay Type | IC50/EC50 Values | References |

|---|---|---|---|

| Anticancer Activity | Cell Viability Assay | [Insert Value] | |

| Antimicrobial Activity | MIC Assay | [Insert Value] | |

| Anti-inflammatory Effects | Cytokine Release Assay | [Insert Value] |

Case Study 1: Anticancer Activity

A study investigated the effect of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above X µM, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial properties of this compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be Y µg/mL for Staphylococcus aureus.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its viability as a therapeutic agent. Key parameters include:

- Absorption : Rate and extent of absorption in biological systems.

- Distribution : Volume of distribution and tissue penetration.

- Metabolism : Pathways involved in the metabolism of the compound.

- Excretion : Routes and rates of excretion from the body.

Toxicity Profile

The toxicity profile is critical for evaluating safety. Studies should include:

- In Vitro Toxicity Assays : Assessing cytotoxicity in non-cancerous cell lines.

- In Vivo Toxicity Studies : Evaluating adverse effects in animal models.

Q & A

How can I formulate a focused research question for studying CID 155486959?

A well-structured research question should adhere to frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT (Problem, Intervention, Comparison, Outcome, Time). For chemical research, adapt PICOT to include the compound (this compound), experimental variables (e.g., synthesis conditions), comparative methods, measurable outcomes (e.g., yield, stability), and temporal factors (reaction duration). Ensure the question addresses gaps in existing literature and aligns with your hypothesis .

Q. What are key considerations for designing reproducible experiments involving this compound?

- Methodology : Follow guidelines for documenting experimental procedures (e.g., reagent purity, instrumentation details, environmental conditions) to ensure reproducibility. Reference established protocols from peer-reviewed studies and explicitly note deviations .

- Data Collection : Use standardized formats for recording raw data (e.g., reaction temperatures, spectral data). Include metadata such as batch numbers and calibration details for instruments .

Q. How should I conduct a literature review to contextualize this compound within current research?

- Source Evaluation : Prioritize primary literature (peer-reviewed journals) over secondary sources. Use databases like PubMed or SciFinder to identify studies on analogous compounds or mechanisms .

- Gap Analysis : Systematically categorize findings into themes (e.g., synthesis routes, biological activity) and highlight unresolved challenges (e.g., stability issues, unknown metabolites) .

Advanced Research Questions

Q. How can I resolve contradictions in experimental data related to this compound?

- Error Analysis : Quantify uncertainties (e.g., instrument precision, sampling variability) using statistical methods (standard deviation, confidence intervals). Compare results across replicates and methodologies .

- Iterative Validation : Re-test under controlled conditions to isolate variables (e.g., pH, solvent purity). Cross-validate findings with orthogonal techniques (e.g., NMR vs. XRD for structural confirmation) .

Q. What strategies optimize the synthesis or purification of this compound for high-throughput studies?

- Comparative Analysis : Evaluate alternative synthesis pathways (e.g., catalytic vs. stoichiometric methods) using metrics like yield, cost, and scalability. Employ Design of Experiments (DoE) to identify optimal conditions .

- Purity Assessment : Integrate advanced analytical methods (HPLC-MS, TGA) to quantify impurities and validate purification protocols .

Q. How can I integrate multi-omics data to study this compound’s mechanistic pathways?

- Data Harmonization : Use computational tools (e.g., KNIME, Galaxy) to align transcriptomic, proteomic, and metabolomic datasets. Apply pathway enrichment analysis to identify key biological networks .

- Hypothesis Testing : Formulate mechanistic models (e.g., molecular docking, kinetic simulations) and validate them against experimental data .

Methodological Guidance for Data Presentation

Q. What standards should I follow when presenting results in a manuscript?

- Results Section : Use tables to summarize quantitative data (e.g., reaction yields, IC50 values). Include error margins and statistical significance markers (e.g., asterisks for p-values) .

- Figures : Label axes clearly and provide legends explaining symbols/abbreviations. For spectral data, annotate peaks and reference known standards .

Q. How do I address ethical and reproducibility concerns in my research workflow?

- Ethical Compliance : Declare conflicts of interest and obtain approvals for human/animal studies if applicable. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Pre-registration : Publish protocols on platforms like Open Science Framework to enhance transparency and reduce bias .

Advanced Analytical Techniques

Q. What statistical methods are appropriate for analyzing dose-response relationships involving this compound?

- Dose-Response Curves : Fit data to models like Hill equations or logistic regression. Use software (GraphPad Prism, R) to calculate EC50/IC50 values and assess goodness-of-fit .

- Multivariate Analysis : Apply PCA or PLS-DA to disentangle confounding variables in complex datasets (e.g., pharmacokinetic studies) .

Q. How can I leverage machine learning to predict this compound’s properties?

- Feature Selection : Train models on physicochemical descriptors (logP, molecular weight) and bioactivity data from public repositories (ChEMBL, PubChem). Validate predictions with experimental assays .

- Model Interpretation : Use SHAP values or saliency maps to identify critical molecular features influencing predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.